3-Fluoropiperidin-2-one
Overview
Description
3-Fluoropiperidin-2-one is a useful research compound. Its molecular formula is C5H8FNO and its molecular weight is 117.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Building Blocks in Medicinal Chemistry
3-Fluoropiperidin-2-one serves as a crucial building block in medicinal chemistry. Its derivatives, such as 3-fluoropiperidines and 3-fluoroazepanes, are synthesized from optically active prolinols and 2-hydroxypiperidines, respectively. These compounds have significant implications in drug design and development due to their unique structural properties (Déchamps, Pardo, & Cossy, 2007).
Radiopharmaceutical Applications
This compound derivatives are used in the development of novel radiotracers for positron emission tomography (PET). These compounds have been explored for their potential in visualizing NR2B NMDA receptors, although challenges exist in achieving sufficient brain uptake for effective imaging (Koudih et al., 2012).
Enantioselective Synthesis
The enantioselective synthesis of 3-amino- and 3-amidofluoropiperidines from this compound is a key area of research. These syntheses provide valuable insights into the physicochemical properties of these compounds, like pKa modulation and lipophilicity, which are critical in drug development (Orliac et al., 2014).
Fluorination Techniques
The fluorination of this compound derivatives is an important aspect of medicinal chemistry. Techniques like Noyori reduction and dynamic kinetic resolution have been employed to achieve high diastereo- and enantioselectivity, producing key intermediates for further pharmaceutical applications (LePaih et al., 2021).
Applications in Neuroscience
Derivatives of this compound have been explored as ligands for various neurotransmitter receptors, such as the 5-HT1D and h5-HT(2A) receptors. These studies focus on enhancing oral bioavailability and reducing the basicity of these compounds to improve their pharmacokinetic profiles (van Niel et al., 1999; Rowley et al., 2001).
Mechanism of Action
Target of Action
It’s worth noting that fluorinated compounds often exhibit unique interactions with biological targets due to the presence of the strong electron-withdrawing fluorine atom .
Mode of Action
The mode of action of 3-Fluoropiperidin-2-one involves intramolecular hydrogen bonding and repulsion between the fluorine atom and the hydroxyl group. A theoretical approach has shown that the orientation of the hydroxyl group in a high-energy tautomer of this compound is dictated by these interactions .
Biochemical Pathways
The compound’s fluorine atom can influence various biochemical pathways due to its strong electron-withdrawing properties .
Pharmacokinetics
The presence of the fluorine atom can potentially affect these properties, as fluorinated compounds often exhibit unique pharmacokinetic profiles .
Result of Action
The compound’s fluorine atom can influence various molecular and cellular processes due to its strong electron-withdrawing properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s intramolecular interactions, which dictate the orientation of its hydroxyl group, can be affected by the surrounding chemical environment .
Properties
IUPAC Name |
3-fluoropiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICNFGUUMAJPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678323 | |
Record name | 3-Fluoropiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50902-17-5 | |
Record name | 3-Fluoropiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 3-Fluoropiperidin-2-one?
A: The research primarily focuses on understanding the influence of fluorine substitution on the conformational preferences and tautomeric equilibrium of this compound. The study utilizes computational methods to investigate the presence and strength of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the tautomeric forms. []
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